molecular formula C10H24N2 B14070598 (4R,5R)-2,7-Dimethyloctane-4,5-diamine

(4R,5R)-2,7-Dimethyloctane-4,5-diamine

Cat. No.: B14070598
M. Wt: 172.31 g/mol
InChI Key: LKIULKWWFDXWAO-NXEZZACHSA-N
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Description

(4R,5R)-2,7-Dimethyloctane-4,5-diamine is an organic compound with a unique stereochemistry It is characterized by the presence of two amine groups attached to a carbon chain with specific chiral centers at the 4th and 5th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R)-2,7-Dimethyloctane-4,5-diamine typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a precursor compound, such as a diketone, using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or enzymatic reduction. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-2,7-Dimethyloctane-4,5-diamine can undergo various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form nitroso or nitro compounds.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while substitution reactions can produce a variety of amide derivatives.

Scientific Research Applications

(4R,5R)-2,7-Dimethyloctane-4,5-diamine has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific chiral properties.

Mechanism of Action

The mechanism by which (4R,5R)-2,7-Dimethyloctane-4,5-diamine exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, influencing their activity through binding to specific sites. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    (4S,5S)-2,7-Dimethyloctane-4,5-diamine: The enantiomer of the compound with opposite stereochemistry.

    (4R,5R)-1,2-Dithiane-4,5-diol: A compound with similar stereochemistry but different functional groups.

    (4R,5R)-2-Ethoxy-4,5-bis[(1-methoxy-1-methyl)ethyl]-1,3-dioxolane: Another compound with similar chiral centers but different substituents.

Uniqueness

(4R,5R)-2,7-Dimethyloctane-4,5-diamine is unique due to its specific combination of chiral centers and functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in the synthesis of complex, chiral molecules.

Properties

Molecular Formula

C10H24N2

Molecular Weight

172.31 g/mol

IUPAC Name

(4R,5R)-2,7-dimethyloctane-4,5-diamine

InChI

InChI=1S/C10H24N2/c1-7(2)5-9(11)10(12)6-8(3)4/h7-10H,5-6,11-12H2,1-4H3/t9-,10-/m1/s1

InChI Key

LKIULKWWFDXWAO-NXEZZACHSA-N

Isomeric SMILES

CC(C)C[C@H]([C@@H](CC(C)C)N)N

Canonical SMILES

CC(C)CC(C(CC(C)C)N)N

Origin of Product

United States

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